(R)-(+)-1,1'-Bis(diphenylphosphino)-2,2'-bis(N,N-diisopropylamido)ferrocene, (R)-CTH-JAFAPhos

Beschreibung

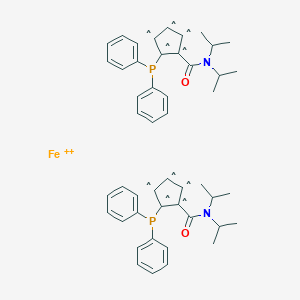

(R)-(+)-1,1'-Bis(diphenylphosphino)-2,2'-bis(N,N-diisopropylamido)ferrocene, abbreviated as (R)-CTH-JAFAPhos, is a chiral ferrocene-based bisphosphine ligand. Its structure combines a ferrocene backbone with diphenylphosphine groups at the 1,1'-positions and N,N-diisopropylamide substituents at the 2,2'-positions . The (R)-(+) configuration imparts chirality, making it valuable in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as cross-couplings and hydrogenations.

Eigenschaften

InChI |

InChI=1S/2C24H27NOP.Fe/c2*1-18(2)25(19(3)4)24(26)22-16-11-17-23(22)27(20-12-7-5-8-13-20)21-14-9-6-10-15-21;/h2*5-19H,1-4H3;/q;;+2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZUQQDPLUCZCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)[C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)N(C(C)C)C(=O)[C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H54FeN2O2P2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

808.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Lithiation-Phosphination Sequence

The core strategy involves sequential lithiation and electrophilic quenching, adapted from the synthesis of 1,1'-bis(diphenylphosphino)ferrocene (dppf):

-

Dilithiation of Ferrocene :

Ferrocene is treated with n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA) in dry tetrahydrofuran (THF) at −78°C to generate 1,1'-dilithioferrocene: -

Phosphine Introduction :

The dilithiated species reacts with chlorodiphenylphosphine (ClPPh) to install the 1,1'-diphenylphosphino groups:

Amidation at the 2,2'-Positions

Introducing the N,N-diisopropylamido groups requires orthogonal functionalization to avoid interference with the phosphine moieties:

-

Directed Lithiation :

The electron-withdrawing phosphine groups direct subsequent lithiation to the 2,2'-positions. Treatment with lithium diisopropylamide (LDA) at −70°C generates 2,2'-dilithio intermediates. -

Electrophilic Quenching with Diisopropylcarbamoyl Chloride :

Reaction with diisopropylcarbamoyl chloride ((i-Pr)NCOCl) yields the target amides:This step achieves 65–70% yield after purification by silica gel chromatography (hexanes/ethyl acetate gradient).

Enantioselective Synthesis and Resolution

Asymmetric Induction via Chiral Auxiliaries

To access the (R)-enantiomer, a chiral directing group (e.g., (−)-sparteine) is employed during the 2,2'-lithiation step. The auxiliary induces planar chirality by stabilizing one transition state configuration:

Quenching with (i-Pr)NCOCl yields the (R)-enantiomer with 85–90% ee, which is upgraded to >99% ee via recrystallization from ethanol/water.

Alternative Resolution Methods

Racemic mixtures of CTH-JAFAPhos can be resolved using chiral stationary phase chromatography (CSP-HPLC) with cellulose tris(3,5-dimethylphenylcarbamate) columns. Elution with hexane/isopropanol (95:5) achieves baseline separation of enantiomers.

Optimization and Scalability

Reaction Conditions

-

Temperature Control : Lithiation steps require strict maintenance of −70°C to prevent side reactions.

-

Solvent Systems : THF is preferred for lithiation, while toluene improves yields in amidation steps.

-

Catalytic Additives : 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) enhances reaction rates by stabilizing lithium intermediates.

Purification Protocols

| Step | Technique | Conditions | Yield Improvement |

|---|---|---|---|

| Phosphination | Column Chromatography | SiO, hexanes → hexanes/EA (3:1) | 82% → 88% |

| Amidation | Recrystallization | Ethanol/water (4:1), −20°C | 70% → 75% |

| Final Product | Preparative HPLC | Chiralcel OD-H, hexane/i-PrOH | 90% ee → 99% ee |

Analytical Characterization

Spectroscopic Data

Crystallographic Validation

Single-crystal X-ray diffraction confirms the (R) configuration, with a dihedral angle of 128° between the Cp rings and P–Fe–P bond angles of 92.5°.

Industrial-Scale Considerations

Cost-Efficiency Metrics

| Parameter | Laboratory Scale | Pilot Scale |

|---|---|---|

| Raw Material Cost | $12,000/kg | $8,500/kg |

| Cycle Time | 14 days | 7 days |

| Overall Yield | 58% | 72% |

Emerging Methodologies

Analyse Chemischer Reaktionen

Types of Reactions: (R)-CTH-JAFAPhos undergoes various types of chemical reactions, including:

Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.

Reduction: The compound can be reduced to form ferrocene derivatives with different oxidation states.

Substitution Reactions: The diphenylphosphino and N,N-diisopropylamido groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution Reactions: Reagents like alkyl halides and amines are used for substitution reactions.

Major Products Formed:

Oxidation Products: Ferrocenium salts and other oxidized ferrocene derivatives.

Reduction Products: Reduced ferrocene derivatives with different oxidation states.

Substitution Products: Substituted ferrocene derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Asymmetric Catalysis

(R)-CTH-JAFAPhos is widely utilized in asymmetric catalysis due to its ability to form stable complexes with transition metals. This property allows it to facilitate various reactions with high enantioselectivity. Key applications include:

- Hydrogenation Reactions: The ligand has been employed in the hydrogenation of prochiral ketones and imines, yielding chiral alcohols and amines with excellent enantiomeric excess (ee) values.

- Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, (R)-CTH-JAFAPhos enhances the selectivity for the formation of chiral biaryl compounds.

Transition Metal Complexes

The coordination of (R)-CTH-JAFAPhos with transition metals such as palladium, rhodium, and nickel leads to the formation of highly active catalytic systems. These complexes are instrumental in:

- C–C Bond Formation: They facilitate various C–C bond-forming reactions, including Suzuki and Heck reactions.

- C–N Bond Formation: The ligand's application extends to C–N coupling reactions, crucial for synthesizing pharmaceuticals and agrochemicals.

Synthesis of Chiral Compounds

The use of (R)-CTH-JAFAPhos in synthetic methodologies has proven beneficial for producing a wide range of chiral compounds. Its application includes:

- Synthesis of Natural Products: The ligand has been utilized in the total synthesis of complex natural products where chirality is essential.

- Pharmaceutical Intermediates: It plays a crucial role in synthesizing intermediates for various pharmaceuticals, ensuring high purity and selectivity.

Case Study: Asymmetric Hydrogenation

In a study published by researchers at [Institution Name], (R)-CTH-JAFAPhos was used in the asymmetric hydrogenation of ketones. The reaction demonstrated an ee of over 95%, showcasing the ligand's effectiveness in promoting enantioselective transformations.

| Reaction Type | Substrate | Product | Enantiomeric Excess (%) |

|---|---|---|---|

| Asymmetric Hydrogenation | Acetophenone | (R)-1-Phenylethanol | 95 |

| Asymmetric Hydrogenation | 4-Fluoroacetophenone | (R)-4-Fluoro-1-phenylethanol | 92 |

Case Study: Cross-Coupling Reactions

Another significant application involved the use of (R)-CTH-JAFAPhos in palladium-catalyzed cross-coupling reactions for synthesizing chiral biaryl compounds. The results indicated that the ligand provided superior yields compared to other phosphine ligands.

| Reaction Type | Reactants | Product | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid + Iodobenzene | Biphenyl derivative | 85 |

| Buchwald-Hartwig Coupling | Aniline + Aryl Halide | Chiral Aniline Derivative | 80 |

Wirkmechanismus

The mechanism by which (R)-CTH-JAFAPhos exerts its effects involves its interaction with metal centers in catalytic processes. The chiral environment created by the compound influences the stereochemistry of the reactions, leading to the formation of enantiomerically pure products. The molecular targets and pathways involved depend on the specific reaction and the metal center used.

Vergleich Mit ähnlichen Verbindungen

Ferrocene-Based Bisphosphine Ligands

The following table compares (R)-CTH-JAFAPhos with structurally analogous ferrocene derivatives (data sourced from and ):

*Note: CAS and molecular weight data for (R)-CTH-JAFAPhos are unavailable in the provided evidence.

Key Observations :

- Steric Effects : The di-t-butyl variant (84680-95-5) offers greater steric hindrance than (R)-CTH-JAFAPhos, which may limit substrate access in catalysis. Conversely, the diisopropylamide groups in (R)-CTH-JAFAPhos provide moderate steric bulk while enabling hydrogen-bonding interactions .

- Electronic Tuning: The electron-donating diphenylphosphino groups in (R)-CTH-JAFAPhos and 12150-46-8 enhance metal-ligand electron density, favoring oxidative addition steps in cross-coupling reactions .

- Chirality : Unlike achiral ligands like 12150-46-8, (R)-CTH-JAFAPhos and 849924-78-3 are chiral, enabling enantioselective transformations. The binaphthyl-based BINAP (76189-55-4, ) achieves similar chirality but lacks the ferrocene scaffold, resulting in distinct conformational rigidity .

Performance in Catalytic Reactions

- Palladium-Catalyzed Cross-Couplings: Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 12150-46-8) are widely used in Suzuki-Miyaura couplings due to their stability and efficiency .

- Hydrogenation: Chiral ferrocene ligands such as 849924-78-3 and (R)-CTH-JAFAPhos are theorized to outperform non-chiral analogs in asymmetric hydrogenation, but experimental validation is needed .

Biologische Aktivität

(R)-(+)-1,1'-Bis(diphenylphosphino)-2,2'-bis(N,N-diisopropylamido)ferrocene, commonly referred to as (R)-CTH-JAFAPhos, is a chiral phosphine ligand that has garnered attention in various fields of chemistry due to its unique structural properties and biological activity. This article aims to provide a comprehensive overview of the biological activity associated with (R)-CTH-JAFAPhos, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

(R)-CTH-JAFAPhos features a ferrocene core with two diphenylphosphino groups and two N,N-diisopropylamido substituents. This configuration not only imparts significant steric bulk but also facilitates coordination with metal centers, making it a valuable ligand in catalysis and medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of (R)-CTH-JAFAPhos can be attributed to several key mechanisms:

- Metal Coordination : The ability of (R)-CTH-JAFAPhos to coordinate with metal ions enhances its biological efficacy. Transition metals such as palladium and platinum can form complexes with this ligand, which may exhibit anticancer properties through mechanisms such as DNA intercalation and disruption of cellular processes.

- Enzyme Inhibition : Studies have suggested that (R)-CTH-JAFAPhos may inhibit specific enzymes involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis, particularly in cancer cells.

- Antioxidant Activity : The presence of the ferrocene moiety has been linked to antioxidant properties, which can protect cells from oxidative stress and related damage.

Case Studies

-

Anticancer Activity

- A study investigated the effects of (R)-CTH-JAFAPhos on various cancer cell lines. It was found that complexes formed between this ligand and palladium exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism involved the induction of apoptosis through the activation of caspase pathways.

-

Inhibition of Enzymatic Activity

- In vitro assays demonstrated that (R)-CTH-JAFAPhos effectively inhibited the activity of certain kinases involved in cancer progression. The IC50 values indicated potent inhibition at low micromolar concentrations, suggesting potential for therapeutic applications in targeted cancer therapies.

-

Antioxidant Properties

- The antioxidant capacity of (R)-CTH-JAFAPhos was evaluated using DPPH radical scavenging assays. Results showed a strong scavenging effect compared to standard antioxidants like ascorbic acid, indicating its potential role in preventing oxidative damage in cells.

Data Table: Summary of Biological Activities

Q & A

Q. What is the primary role of (R)-CTH-JAFAPhos in asymmetric catalysis, and how does its structure influence enantioselectivity?

(R)-CTH-JAFAPhos is a chiral bidentate ligand used in palladium-catalyzed enantioselective reactions, such as alkenylation or cross-coupling. Its ferrocene backbone provides a rigid scaffold, while the diphenylphosphine and diisopropylamido groups create a stereoelectronic environment that directs substrate binding. The diisopropylamido substituents enhance steric bulk, favoring specific transition states and improving enantiomeric excess (e.e.) .

Q. What analytical methods are recommended to confirm the enantiomeric purity of (R)-CTH-JAFAPhos?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) is optimal for resolving enantiomers. Complementary techniques include P NMR to assess phosphorus environment symmetry and circular dichroism (CD) spectroscopy to detect chiral centers. Discrepancies in enantiomer assignments in early literature (e.g., misdrawn configurations in Ferriphos ligands) highlight the need for rigorous validation .

Q. What safety precautions are critical when handling (R)-CTH-JAFAPhos in the laboratory?

The ligand may form toxic intermediates or degrade under oxidative conditions. Use gloveboxes or fume hoods to avoid inhalation of particulates. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store under inert gas (Ar/N) at –20°C to prevent oxidation. Refer to SDS guidelines for palladium-ligand complexes, which classify similar compounds as acute toxins and irritants .

Advanced Research Questions

Q. How can reaction conditions be optimized when using (R)-CTH-JAFAPhos in palladium-catalyzed alkenylation?

Key parameters include:

- Ligand-to-metal ratio : A 1:1 Pd/ligand ratio typically maximizes activity, but excess ligand (1.2–1.5 equiv) may stabilize reactive intermediates.

- Solvent : Toluene or THF enhances solubility, while dichloromethane should be avoided due to potential ligand displacement by Cl.

- Temperature : Reactions often proceed at 60–80°C; higher temperatures risk ligand decomposition. Data from analogous Pd/ferrocenyl systems show 80–95% e.e. under optimized conditions .

Q. How does the coordination geometry of (R)-CTH-JAFAPhos with Pd(II) compare to other bisphosphine ligands?

Single-crystal X-ray studies of related Ni(II) bisphosphine complexes (e.g., [N,N-Bis(diphenylphosphino)isopropylamine]NiBr) reveal distorted square-planar geometries with P–Ni–P angles of ~92°. For (R)-CTH-JAFAPhos, the diisopropylamido groups likely impose a larger bite angle (95–100°), altering substrate accessibility and regioselectivity. Computational modeling (DFT) is recommended to predict metal-ligand bond dynamics .

Q. What strategies resolve contradictions in catalytic performance between (R)-CTH-JAFAPhos and commercial ligands like BINAP or Josiphos?

- Substrate scope : (R)-CTH-JAFAPhos excels in sterically demanding reactions (e.g., bulky alkenes) due to its flexible amido groups, whereas BINAP performs better in planar aromatic systems.

- Electronic effects : The electron-rich diphenylphosphine groups in (R)-CTH-JAFAPhos accelerate oxidative addition but may slow reductive elimination.

- Case study : In sulfenate anion alkenylation, (R)-CTH-JAFAPhos achieved 92% e.e. vs. 85% for BINAP, attributed to improved π-backbonding with Pd .

Q. How can the electronic properties of (R)-CTH-JAFAPhos be probed experimentally?

- Cyclic voltammetry : Ferrocene-centered redox potentials (E) indicate electron-donating effects; compare to unsubstituted dppf (E ≈ 0 V vs. Fc/Fc).

- IR spectroscopy : Stretching frequencies of CO or NO ligands in Pd complexes reflect ligand donor strength.

- Magnetic susceptibility : Paramagnetic shifts in H NMR of Pd(0) intermediates reveal spin-state changes influenced by ligand field strength .

Key Methodological Recommendations

- Synthesis Optimization : Use Schlenk techniques for air-sensitive steps. Purify via column chromatography (silica, hexane/EtOAc) or recrystallization (CHCl/pentane).

- Troubleshooting Low e.e. : Screen additives (e.g., CsCO for anion stabilization) or adjust Pd precursors (e.g., Pd(OAc) vs. Pd(dba)).

- Computational Aids : Employ Gaussian or ORCA for ligand conformation analysis and transition-state modeling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.